N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with a trifluoromethyl group, a piperidine ring, and a chloropyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via a nucleophilic substitution reaction, where a suitable chloropyrimidine derivative reacts with the piperidine intermediate.
Attachment of the Pyridine Ring: The pyridine ring is then attached through a coupling reaction, often facilitated by a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes:
Scaling Up Reactions: Adjusting reaction conditions to accommodate larger quantities of reactants.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, like amines or thiols, are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but differ in other substituents.
Imidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but feature an imidazole moiety instead of the piperidine and chloropyrimidine groups.
Uniqueness
N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a chloropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19ClF3N5 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C17H19ClF3N5/c1-25(15-8-13(2-5-22-15)17(19,20)21)11-12-3-6-26(7-4-12)16-23-9-14(18)10-24-16/h2,5,8-10,12H,3-4,6-7,11H2,1H3 |
InChI Key |
BJHLPMMWIANWQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC=C(C=N2)Cl)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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